molecular formula C13H19F2N3O4S B10953707 ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate

ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B10953707
M. Wt: 351.37 g/mol
InChI Key: QCLDLJKMZVXJKG-UHFFFAOYSA-N
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Description

ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry This compound is known for its unique chemical structure, which includes a difluoromethyl group, a pyrazole ring, and a piperidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity. The industrial methods aim to achieve a purity of over 99.5% and a high reaction yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyrazoles, and piperidine derivatives .

Mechanism of Action

The mechanism of action of ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The molecular targets include enzymes involved in oxidative phosphorylation and other essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is unique due to its combination of a difluoromethyl group, a sulfonyl group, and a piperidinecarboxylate moiety. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various fields .

Properties

Molecular Formula

C13H19F2N3O4S

Molecular Weight

351.37 g/mol

IUPAC Name

ethyl 1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C13H19F2N3O4S/c1-3-22-12(19)10-4-6-17(7-5-10)23(20,21)11-8-18(13(14)15)16-9(11)2/h8,10,13H,3-7H2,1-2H3

InChI Key

QCLDLJKMZVXJKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C(F)F

Origin of Product

United States

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